5-Ethyl-2,4-dimethylaniline
Overview
Description
5-Ethyl-2,4-dimethylaniline is an organic compound that belongs to the class of aromatic amines. It is a derivative of aniline, featuring ethyl and methyl substituents on the benzene ring. This compound is of interest due to its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethyl-2,4-dimethylaniline can be synthesized through several methods. One common approach involves the alkylation of 2,4-dimethylaniline with ethyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_3(\text{CH}_3)_2\text{NH}_2 + \text{C}_2\text{H}_5\text{X} \rightarrow \text{C}_6\text{H}_2(\text{CH}_3)_2(\text{C}_2\text{H}_5)\text{NH}_2 + \text{HX} ] where X is a halogen (e.g., Cl, Br).
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of nitro compounds. For example, 5-Ethyl-2,4-dimethylnitrobenzene can be hydrogenated in the presence of a catalyst such as palladium on carbon to yield the desired amine.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are employed for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields primary amines.
Substitution: Results in halogenated or nitrated aromatic compounds.
Scientific Research Applications
5-Ethyl-2,4-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2,4-dimethylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylaniline: Lacks the ethyl substituent, making it less hydrophobic.
5-Ethyl-2-methylaniline: Has one less methyl group, affecting its reactivity and solubility.
2,4,6-Trimethylaniline: Contains an additional methyl group, altering its steric and electronic properties.
Uniqueness
5-Ethyl-2,4-dimethylaniline is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of both ethyl and methyl groups provides a balance of hydrophobicity and steric effects, making it suitable for various applications.
Properties
IUPAC Name |
5-ethyl-2,4-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-4-9-6-10(11)8(3)5-7(9)2/h5-6H,4,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLILYQBEEAKWEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474753 | |
Record name | 5-ethyl-2,4-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859783-60-1 | |
Record name | 5-ethyl-2,4-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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